molecular formula C18H27FN2O2 B1469695 tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate CAS No. 1823490-65-8

tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate

Cat. No. B1469695
M. Wt: 322.4 g/mol
InChI Key: QUUHBRWNVQFGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate, also known as TBFPA, is a widely used synthetic compound in scientific research. It is a colorless to pale yellow powder that is soluble in water and several organic solvents. TBFPA has been used in a variety of applications, including as a catalyst in organic synthesis, a reagent for peptide synthesis, and as a starting material for the synthesis of small molecules. TBFPA has also been used as a building block in the synthesis of a variety of small molecules, including those used as pharmaceuticals, agrochemicals, and cosmetics.

Mechanism Of Action

The mechanism of action of tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate is not fully understood. However, it is believed that tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate acts as a Lewis acid, which means it can act as an electron acceptor. This allows it to form complexes with other molecules, such as enzymes, and to catalyze various reactions. tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate has also been shown to interact with proteins, which may explain its use as a blocking agent for enzymes.

Biochemical And Physiological Effects

The biochemical and physiological effects of tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate are not fully understood. However, it has been shown to interact with proteins, which may explain its use as a blocking agent for enzymes. tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate has also been used as a ligand in coordination chemistry, and it is believed that it may interact with metal ions in the body.

Advantages And Limitations For Lab Experiments

Tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate has several advantages for use in laboratory experiments. It is a widely available and relatively inexpensive compound, making it an attractive option for scientists. It is also a relatively stable compound with a low toxicity, making it safe to handle and store. Additionally, tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate is soluble in both water and organic solvents, making it easy to use in a variety of laboratory applications.
However, tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate does have some limitations for use in laboratory experiments. It is not very soluble in non-polar solvents, which can limit its use in certain applications. Additionally, tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate is a relatively reactive compound, which can make it difficult to handle and store.

Future Directions

There are several potential future directions for research involving tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate. One possibility is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate in pharmaceuticals, agrochemicals, and cosmetics. Finally, research could be done to explore the potential of tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate as a catalyst in organic synthesis and as a reagent for peptide synthesis.

Scientific Research Applications

Tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate is a versatile compound that has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, a reagent for peptide synthesis, and as a starting material for the synthesis of small molecules. tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate has also been used as a building block in the synthesis of a variety of small molecules, including those used as pharmaceuticals, agrochemicals, and cosmetics. tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate has also been used as a ligand in coordination chemistry and as a blocking agent for enzymes.

properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2/c1-17(2,3)23-16(22)21-12-9-18(8-11-20,10-13-21)14-6-4-5-7-15(14)19/h4-7H,8-13,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUHBRWNVQFGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCN)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate
Reactant of Route 2
tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate
Reactant of Route 3
tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate
Reactant of Route 4
tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate
Reactant of Route 5
tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate
Reactant of Route 6
tert-Butyl 4-(2-aminoethyl)-4-(2-fluorophenyl)-1-piperidinecarboxylate

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